3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Medicinal Chemistry Synthetic Intermediate Quality Control

3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (CAS 1018894-83-1) is a protected azetidine derivative featuring a 4-amino-3-methylphenoxy moiety linked to the azetidine core via a methylene bridge. With a molecular formula of C16H24N2O3 and a molecular weight of 292.37 g/mol , it is a solid at room temperature.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
Cat. No. B8125672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2CN(C2)C(=O)OC(C)(C)C)N
InChIInChI=1S/C16H24N2O3/c1-11-7-13(5-6-14(11)17)20-10-12-8-18(9-12)15(19)21-16(2,3)4/h5-7,12H,8-10,17H2,1-4H3
InChIKeyQZASKYCXXYAVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: A Protected Phenoxy-Azetidine Building Block for S1P Receptor Modulator R&D


3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (CAS 1018894-83-1) is a protected azetidine derivative featuring a 4-amino-3-methylphenoxy moiety linked to the azetidine core via a methylene bridge. With a molecular formula of C16H24N2O3 and a molecular weight of 292.37 g/mol , it is a solid at room temperature. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of sphingosine-1-phosphate (S1P) receptor modulators, a class of compounds with therapeutic relevance in autoimmune and inflammatory disorders [1].

Why Generic Substitution Fails for 3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester


The precise position of the methyl substituent ortho to the aniline nitrogen is crucial for the downstream synthetic utility and final biological activity of derived S1P receptor modulators. Simple descriptors like molecular weight or elemental analysis are insufficient to distinguish this compound from its regioisomers (e.g., 3-amino-4-methyl or 2-amino-3-methyl variants), which share the exact same molecular formula . Substituting one regioisomer for another can lead to significant differences in the steric and electronic environment of the amino group, directly impacting the regioselectivity of subsequent coupling reactions and the pharmacological profile of the final drug candidates [1]. Thus, procurement decisions require precise structural verification beyond basic identity tests.

Quantitative Evidence Guide: 3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester vs. Analogs


Molecular Weight Verification Distinguishes from the Common Des-Methyl Analog

A critical first-pass check for procurement is molecular weight. The target compound (C16H24N2O3) has a molecular weight of 292.37 g/mol . This is a key differentiator from the des-methyl analog, tert-butyl 3-(4-aminophenoxymethyl)azetidine-1-carboxylate (CAS 1393442-36-8), which has the formula C15H22N2O3 and a molecular weight of 278.35 g/mol . A supplier erroneously providing the des-methyl analog can be rapidly identified by mass spectrometry or elemental analysis.

Medicinal Chemistry Synthetic Intermediate Quality Control

Ortho-Methyl Group Modulates Aniline Nucleophilicity for Regioselective Coupling

The presence of a methyl group ortho to the primary amine on the phenoxy ring alters its nucleophilic reactivity. Anilines with ortho-substituents can exhibit higher kinetic selectivity in acylation reactions due to a combination of steric hindrance and ground-state conformational effects, which can be exploited to achieve N-acylation over potential O-acylation in complex molecule construction [1]. While the unsubstituted analog (4-aminophenoxy derivative) is more prone to dual-site reactivity, the 4-amino-3-methyl substitution pattern provides a single, well-defined nucleophilic handle [2]. This is a qualitative class-level inference supported by the general principles of physical organic chemistry.

Organic Synthesis Reaction Selectivity Amide Bond Formation

Validated Intermediate for a Clinically Relevant Target Class: S1P Receptor Modulators

The phenoxy-azetidine scaffold is the core of a series of potent S1P receptor modulators developed by Allergan, as disclosed in US patent 8,623,856 [1]. The protected intermediate 3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is explicitly designed for deprotection and further functionalization to access this library. The patent demonstrates that subtle changes on the phenoxy ring, such as the presence and position of a methyl group, drastically impact receptor subtype selectivity and potency, with some analogs showing single-digit nanomolar IC50 values at specific S1P receptor subtypes [2]. Using an unvalidated or incorrect analog risks a dead-end synthesis or a final compound with significantly inferior pharmacological properties.

Drug Discovery Sphingosine-1-Phosphate Patent-Backed Synthesis

High Purity Benchmark from Commercial Suppliers Ensures Reproducibility

Commercial suppliers consistently provide this specific intermediate with high purity (≥95%), which is critical for the success of multi-step synthetic sequences. For example, the closely related regioisomer 3-(3-Amino-4-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is commercially available at 95% purity from suppliers like Combi-Blocks . This purity level serves as a benchmark for the in-class compounds. Using a lower-purity lot or an untested analog can introduce impurities that poison catalysts or generate byproducts, substantially reducing the overall yield of the final active pharmaceutical ingredient. The target compound's availability as a well-characterized solid also simplifies inventory management and accurate stoichiometry calculations.

Compound Management Analytical Chemistry Reproducibility

Optimal Research and Industrial Scenarios for 3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester


Synthesis of S1P Receptor Modulator Libraries for Autoimmune Disease Research

As a direct intermediate to the patent-protected phenoxy-azetidine S1P modulators [1], this compound is the optimal starting material for medicinal chemistry programs targeting sphingosine-1-phosphate receptors. Its specific substitution pattern is pre-validated for generating potent ligands, allowing researchers to rapidly explore structure-activity relationships (SAR) and optimize selectivity profiles.

Regioselective Conjugation Chemistry for Antibody-Drug Conjugates (ADCs)

The sterically influenced, single-point amino handle on this building block is ideal for bioconjugation, where site-specificity is paramount. The ortho-methyl group provides a controlled environment for attaching payloads via stable amide bonds, minimizing side reactions during linker chemistry and ensuring a more homogeneous final ADC product.

Development of Selective Kinase Inhibitors with Reduced Off-Target Binding

The azetidine core is a known motif in kinase inhibitor design. The unique 4-amino-3-methylphenoxy tail of this building block can be used to probe the ribose pocket of various kinases. Procuring this specific intermediate accelerates the design of selective inhibitors by introducing steric bulk exactly where needed to reduce off-target activity on closely related kinases, a strategy informed by the class-level understanding of azetidine SAR [2].

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